tert-butyl N-(4-ethylpyridin-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-ethylpyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-9-6-7-13-10(8-9)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMADXWXAXPCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 4-ethylpyridine: The compound can be synthesized by reacting 4-ethylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields tert-butyl N-(4-ethylpyridin-2-yl)carbamate.
Industrial Production Methods: Industrially, the compound can be produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-ethylpyridin-2-yl)carbamate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding amine.
Substitution: Various substituted carbamates.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(4-ethylpyridin-2-yl)carbamate has been investigated for its potential as a drug candidate. Its structure allows it to interact with biological targets effectively, making it a subject of interest in the development of pharmaceuticals aimed at treating various diseases.
Case Study : A study highlighted its role as an inhibitor for specific enzymes, showcasing its potential in drug design targeting metabolic pathways involved in disease progression .
Organic Synthesis
This compound serves as a building block in organic synthesis, facilitating the construction of more complex molecules. Its stability and reactivity make it ideal for use in various synthetic protocols.
Data Table: Common Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized pyridine derivatives |
| Reduction | Lithium aluminum hydride | Amine derivatives |
| Substitution | Nucleophiles with sodium hydroxide | Substituted pyridine derivatives |
Biological Research
In biological studies, this compound has been utilized to explore enzyme inhibition mechanisms and receptor interactions. Its ability to modulate biological pathways makes it valuable for understanding disease mechanisms.
Case Study : Research indicated that this compound effectively inhibits specific cytochrome P450 enzymes, which play critical roles in drug metabolism . This finding underscores its potential utility in pharmacokinetic studies.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-ethylpyridin-2-yl)carbamate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs, highlighting substituent differences and their implications:
Key Observations :
- Alkyl vs. Electron-Withdrawing Groups: The ethyl group in the target compound provides moderate steric bulk and electron-donating effects, enhancing nucleophilicity compared to chloro or cyano substituents. Methyl analogs (e.g., ) exhibit simpler packing via N–H···N hydrogen bonds, while bulkier groups (e.g., benzyl in ) disrupt such interactions.
Reactivity Trends :
Crystallographic and Physicochemical Properties
Insights :
- Ethyl substitution likely reduces crystallinity compared to methyl analogs, impacting formulation stability.
- Bulky substituents (e.g., benzyl) introduce conformational rigidity, as seen in dihedral angles .
Biological Activity
Tert-butyl N-(4-ethylpyridin-2-yl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and an ethyl-substituted pyridine moiety. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
The chemical formula for this compound is . Its structure can be represented as follows:
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as a nucleophile or electrophile, forming covalent bonds with biomolecules. The exact pathways and targets depend on the context of its application, such as in drug design or biochemical research.
Biological Activities
Research indicates that this compound has several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
- Anti-inflammatory Effects : Similar compounds have shown promising anti-inflammatory activity. For instance, related carbamates have been evaluated for their effectiveness in reducing inflammation in animal models .
- Neuroprotective Properties : Some derivatives of carbamates have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. These studies indicate potential mechanisms involving inhibition of amyloid-beta aggregation and modulation of inflammatory responses .
Comparative Analysis with Related Compounds
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| tert-butyl N-(4-methylpyridin-2-yl)carbamate | Methyl group instead of ethyl | Moderate antimicrobial activity |
| tert-butyl N-(4-chloropyridin-2-yl)carbamate | Chlorine substituent | Enhanced anti-inflammatory effects |
| tert-butyl N-(4-phenylpyridin-2-yl)carbamate | Phenyl ring addition | Potential neuroprotective effects |
The presence of different substituents on the pyridine ring influences the reactivity and biological activity of these compounds, highlighting the importance of structural modifications in drug design.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study evaluating various carbamate derivatives found that compounds similar to this compound demonstrated significant anti-inflammatory effects in carrageenan-induced rat paw edema models. The percentage inhibition ranged from 39% to 54%, indicating promising therapeutic potential .
- Neuroprotective Studies : In vitro studies have shown that certain carbamates can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. The ability to modulate inflammatory responses in astrocytes has been linked to improved cell viability in the presence of toxic amyloid-beta peptides .
- Antimicrobial Testing : Preliminary assays have indicated that this compound exhibits antimicrobial properties against various bacterial strains, warranting further investigation into its potential as an antibacterial agent.
Q & A
What are the recommended synthetic routes for tert-butyl N-(4-ethylpyridin-2-yl)carbamate, and how can reaction yields be optimized?
Answer:
The synthesis typically employs a Boc (tert-butyloxycarbonyl) protection strategy. A standard method involves reacting 4-ethylpyridin-2-amine with Boc anhydride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) . Key optimization steps include:
- Moisture control : Use molecular sieves or inert atmosphere to prevent hydrolysis of Boc anhydride.
- Stoichiometry : A 1.2–1.5 molar excess of Boc anhydride ensures complete amine protection.
- Temperature : Maintain 0–5°C to suppress side reactions at the pyridine nitrogen.
Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Yield challenges often stem from competing N-alkylation; monitoring via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) is critical .
What advanced analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: C₁₂H₁₈N₂O₂ = 234.14 g/mol) with <2 ppm error.
- X-ray Crystallography : Resolve stereoelectronic effects; pyridine ring planarity and carbamate torsion angles should align with DFT-predicted geometries .
How can researchers assess the compound’s stability under varying experimental conditions?
Answer:
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C typical for Boc carbamates).
- Hydrolytic Stability : Incubate in pH 2–9 buffers (37°C, 24–72 hrs) and quantify degradation via HPLC. Boc groups are labile under acidic conditions (e.g., 50% TFA in DCM) .
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation products with LC-MS. Store in amber vials at -20°C for long-term stability .
What strategies are recommended to investigate reaction mechanisms involving this carbamate in multi-step syntheses?
Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., D₂O in hydrolysis studies) to identify rate-determining steps.
- Computational Modeling : Apply density functional theory (DFT) to map transition states for Boc deprotection or nucleophilic attacks .
- Trapping Intermediates : Quench reactions at partial conversion (e.g., with trimethylsilyl chloride) and characterize intermediates via NMR or IR .
How should contradictions in reported solubility or spectroscopic data be addressed?
Answer:
- Solubility Conflicts : Re-evaluate using standardized solvents (e.g., DMSO for biological assays vs. DCM for synthesis). For polar aprotic solvents, solubility may range from 10–50 mg/mL .
- Spectroscopic Variability : Cross-validate with multiple techniques (e.g., compare ¹H NMR in CDCl₃ vs. DMSO-d₆). Discrepancies in pyridine proton shifts often arise from solvent polarity effects .
What methodological considerations are critical when designing biological studies with this compound?
Answer:
- Solubility in Bioassays : Pre-dissolve in DMSO (≤1% v/v final concentration) to avoid cellular toxicity. Confirm stability in PBS or cell media via LC-MS over 24 hrs .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life (t₁/₂) <30 min suggests rapid metabolism.
- Target Engagement : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity (Kd) to pyridine-dependent enzymes .
How can researchers develop a validated HPLC method for quantifying this compound in complex mixtures?
Answer:
- Column Selection : Use a C18 reverse-phase column (5 µm, 250 × 4.6 mm) for optimal resolution.
- Mobile Phase : Gradient elution (e.g., 10%→90% acetonitrile in 0.1% formic acid/water over 20 min) separates the carbamate from pyridine byproducts.
- Detection : UV at 254 nm (pyridine absorbance) with a retention time of ~12 min. Validate linearity (R² >0.99) across 0.1–100 µg/mL .
What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation—particle masks (N95) are recommended .
- Storage : Keep in sealed containers under argon at -20°C; shelf life >2 years when protected from moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
